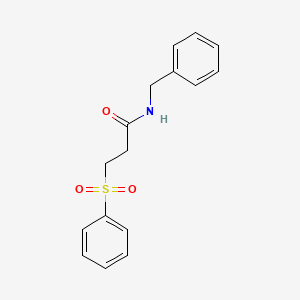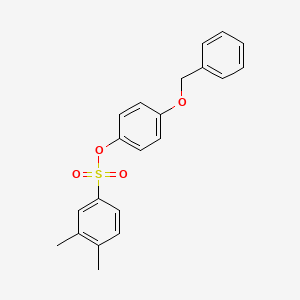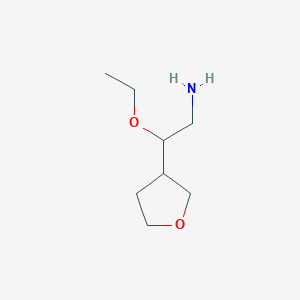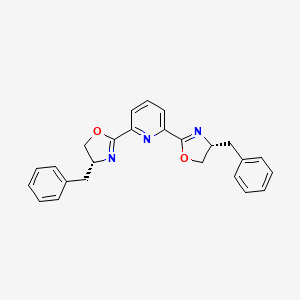
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a quinoline ring system with a methyl group at the 6th position and a thiourea moiety attached to the 5th position of the tetrahydroquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other organic molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and applications.
Comparación Con Compuestos Similares
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea can be compared with other thiourea derivatives and quinoline-based compounds. Similar compounds include:
Thiourea: A simple thiourea derivative with a wide range of applications in organic synthesis and biology.
Quinoline: A heterocyclic aromatic compound with various derivatives used in medicinal chemistry.
6-Methyl-1,2,3,4-tetrahydroquinoline: The parent compound without the thiourea moiety, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity.
Propiedades
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUBNMHLUTUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

![N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2747042.png)




![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)




![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
